molecular formula C31H20N2O3 B5246344 2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione

2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B5246344
M. Wt: 468.5 g/mol
InChI Key: HQJSXLNNTZHMOA-UHFFFAOYSA-N
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Description

2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is known for its unique structural features, which include an isoquinoline core fused with a benzoyl group and substituted with aminophenyl groups

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione is unique due to its specific structural features, which include the benzoyl group and the substitution pattern on the isoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[4-(4-aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20N2O3/c32-22-13-9-19(10-14-22)20-11-15-23(16-12-20)33-30(35)26-8-4-7-24-25(17-18-27(28(24)26)31(33)36)29(34)21-5-2-1-3-6-21/h1-18H,32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSXLNNTZHMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)C6=CC=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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